

TG-100435 Kinase Inhibition Profile: A Technical Guide

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Compound of Interest

Compound Name: TG-100435

Cat. No.: B1150180

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Abstract

TG-100435 is a potent, orally active, multi-targeted tyrosine kinase inhibitor. This document provides a comprehensive overview of its kinase inhibition profile, detailing its primary targets and the methodologies used for its characterization. The information presented is intended to serve as a technical guide for researchers and professionals in the field of drug development.

Introduction

TG-100435 has been identified as a significant inhibitor of several key tyrosine kinases involved in oncogenic signaling pathways. Its ability to target multiple kinases suggests its potential as a therapeutic agent in various cancers. Understanding its specific inhibition profile and the downstream cellular effects is crucial for its further development and clinical application.

Kinase Inhibition Profile

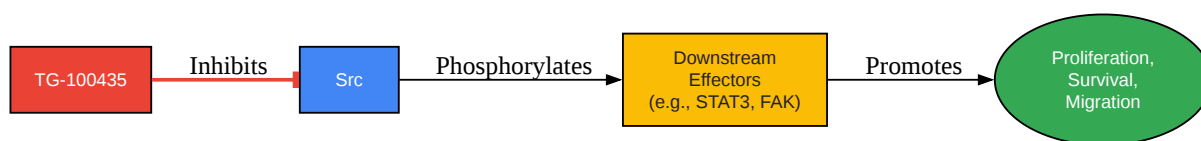
Biochemical assays have demonstrated that **TG-100435** is a potent inhibitor of several Src family kinases and other important tyrosine kinases. The primary targets and their corresponding inhibition constants (K_i) are summarized in the table below.

Kinase	Inhibition Constant (Ki) (nM)
Src	13 - 64 ^[1]
Lyn	13 - 64 ^[1]
Abl	13 - 64 ^[1]
Yes	13 - 64 ^[1]
Lck	13 - 64 ^[1]
EphB4	13 - 64 ^[1]

Table 1: Biochemical Inhibition Profile of **TG-100435**

Downstream Signaling Pathways

TG-100435 exerts its cellular effects by inhibiting the phosphorylation of its target kinases, thereby modulating their downstream signaling pathways. The primary signaling cascade affected by **TG-100435** is the Src signaling pathway, which plays a central role in cell proliferation, survival, and migration.



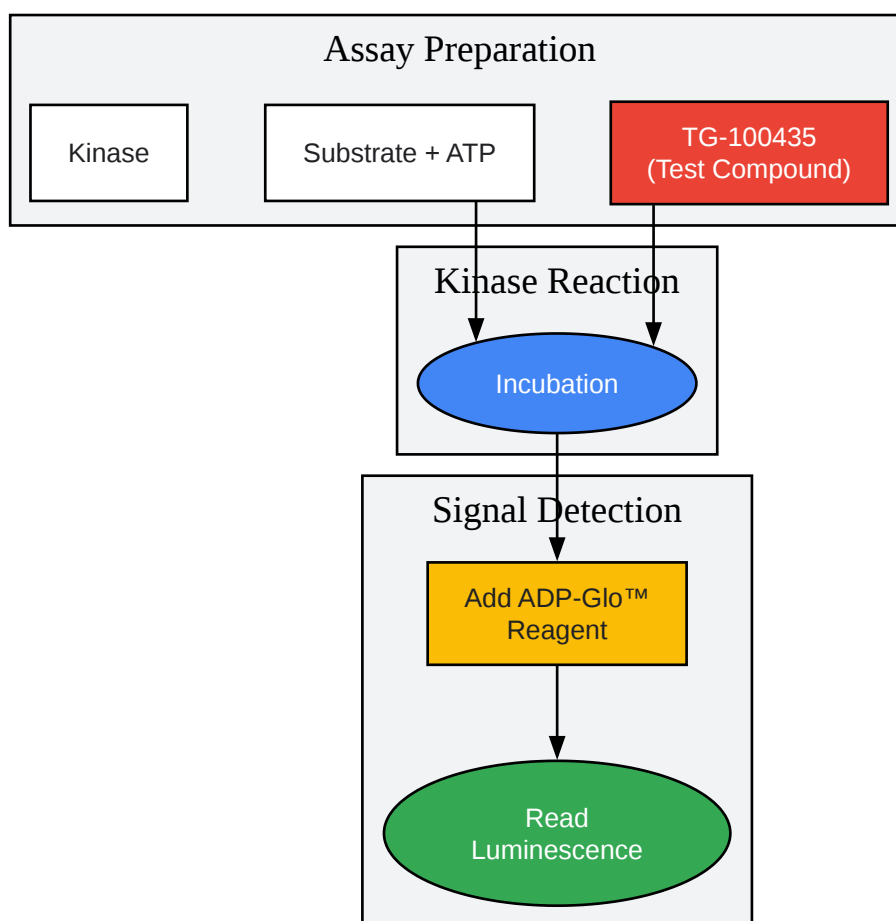
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Figure 1: Simplified diagram of the Src signaling pathway and the inhibitory action of **TG-100435**.

Experimental Protocols

Biochemical Kinase Inhibition Assay

The inhibitory activity of **TG-100435** against target kinases was determined using a luminescence-based biochemical assay. This assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity.



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Figure 2: General workflow for the ADP-Glo™ kinase assay.

Protocol:

- Reagent Preparation: Recombinant kinases, appropriate peptide substrates, and ATP were prepared in kinase buffer. **TG-100435** was serially diluted to various concentrations.
- Kinase Reaction: The kinase, substrate/ATP mix, and **TG-100435** were added to the wells of a 384-well plate. The reaction was incubated at room temperature for a specified period (e.g., 60 minutes).
- Signal Detection: ADP-Glo™ Reagent was added to stop the kinase reaction and deplete the remaining ATP. Subsequently, Kinase Detection Reagent was added to convert ADP to ATP and generate a luminescent signal.

- **Data Analysis:** Luminescence was measured using a plate reader. The IC50 values were calculated by fitting the dose-response curves using appropriate software.

Cell-Based Proliferation Assay

The anti-proliferative effects of **TG-100435** were evaluated in various cancer cell lines using a tetrazolium-based (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

- **Cell Seeding:** Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.
- **Compound Treatment:** Cells were treated with various concentrations of **TG-100435** or vehicle control and incubated for a specified period (e.g., 72 hours).
- **MTT Addition:** MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- **Solubilization:** The formazan crystals were dissolved by adding a solubilization solution.
- **Absorbance Measurement:** The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** The percentage of cell growth inhibition was calculated relative to the vehicle-treated control cells, and IC50 values were determined.

Conclusion

TG-100435 is a multi-targeted tyrosine kinase inhibitor with potent activity against Src family kinases and other key oncogenic kinases. Its ability to inhibit these targets translates to the suppression of downstream signaling pathways and inhibition of cancer cell proliferation. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of **TG-100435** as a potential anti-cancer therapeutic.

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References

- 1. medchemexpress.com [medchemexpress.com]
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